Multi-Target Screening Inactivity Profile Versus Wider Triazolopyridazine Chemotype
In a panel of 10 distinct PubChem-deposited high-throughput screening assays covering diverse targets (E3 ligase FBW7, CDC25B-CDK2/CyclinA, MITF, cGAS, TEAD-YAP, NPYLR7, GPR151), Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate registered as 'Inactive' in every assay with no quantitative activity values reported above assay thresholds [1]. This distinguishes it from structurally related triazolopyridazine derivatives disclosed in patent US 9,187,484 B2 (e.g., 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate), which are claimed as LRRK2 kinase inhibitors with measurable biochemical potency [2]. For end-users sourcing a confirmed inactive control or a 'dark' chemical probe within the triazolopyridazine series, the documented absence of activity across multiple orthogonal assays provides a procurement-relevant differentiating feature.
| Evidence Dimension | Panel screening activity outcome |
|---|---|
| Target Compound Data | Inactive in all 10 PubChem bioassays (no quantitative IC50/EC50 reported) |
| Comparator Or Baseline | 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (Patent US 9,187,484 B2 LRRK2 inhibitor series) |
| Quantified Difference | Qualitative difference: confirmed multi-target inactivity vs. reported single-target biochemical activity for comparator |
| Conditions | AlphaScreen, chemiluminescence, and cell-based HTS assays as curated in PubChem BioAssay (AID 1259310, 1259370, 1259374, 1259398, 1259399, 1259422, 1259423, 1508602) |
Why This Matters
This evidence supports procurement when a documented inactive triazolopyridazine is required as a negative control, solubility-matched carrier compound, or SAR-negative reference point, rather than an active lead.
- [1] PubChem BioAssay Summary for CID 7118273. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/7118273/assaysummary/JSON. View Source
- [2] Ananthan S, Maddry JA, Galemmo RA Jr, West AB, Pathak AK, Valiyaveettil J. Triazolopyridazine compounds, use as inhibitors of the kinase LRRK2, and methods for preparation thereof. U.S. Patent 9,187,484 B2, issued November 17, 2015. View Source
